molecular formula C9H11NO2 B1278650 1-(2-Amino-4-methoxyphenyl)ethanone CAS No. 42465-53-2

1-(2-Amino-4-methoxyphenyl)ethanone

Cat. No. B1278650
Key on ui cas rn: 42465-53-2
M. Wt: 165.19 g/mol
InChI Key: FOFUOGSRVUOROJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700552B2

Procedure details

m-Anisidine (10.0 g, 82 mmol) was dissolved in CH2Cl2 (50 mL), and the solution was cooled to −50° C. BCl3 (1 M in CH2Cl2, 82 mL, 82 mmol) was added slowly during 20 min, after which the mixture was stirred at −50° C. for 30 min, followed by sequential addition of AcCl (6.0 mL, 84 mmol) and AlCl3 (11 g, 82 mmol). The mixture was stirred at −50° C. for 1 h and was then allowed to assume rt. After stirring at rt overnight, the solution was heated at 40° C. for 4 h, after which the mixture was poured over ice. The aqueous mixture was made alkaline with 10% NaOH (w/v) and extracted with EtOAc (4×200 mL). The combined organic phases were washed with brine, dried (MgSO4), and evaporated to give a black solid, which was purified by flash column chromatography (ether/CH2Cl2 20:80). The resulting solid was recrystallized from ether/hexane to give the title compound as shiny tan leaflets (5.6 g, 42%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
82 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[CH:4]=1.B(Cl)(Cl)Cl.[C:14](Cl)([CH3:16])=[O:15].[Al+3].[Cl-].[Cl-].[Cl-].[OH-].[Na+]>C(Cl)Cl>[NH2:9][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][C:6]=1[C:14](=[O:15])[CH3:16] |f:3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC(=CC=C1)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
82 mL
Type
reactant
Smiles
B(Cl)(Cl)Cl
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
11 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
after which the mixture was stirred at −50° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −50° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to assume rt
STIRRING
Type
STIRRING
Details
After stirring at rt overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 40° C. for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
after which the mixture was poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×200 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a black solid, which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (ether/CH2Cl2 20:80)
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized from ether/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=C(C=CC(=C1)OC)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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